ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound with the molecular formula C12H12F2N2O3 . It has a molecular weight of 270.24 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a heterocyclic compound, and two fluorine atoms attached to the third carbon atom in the ring . Further analysis such as NMR, HPLC, LC-MS, UPLC could provide more detailed information about its structure .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, including similar compounds to the targeted molecule, react with aromatic amines, indicating regioselective addition capabilities at specific chemical bonds. This showcases its potential for synthesizing diverse arylamino derivatives (Koz’minykh et al., 2006).
- Studies on ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, have contributed to understanding Lewis acid-induced decomposition reactions, which are crucial for mechanistic insights in synthetic organic chemistry (Gioiello et al., 2011).
Analytical Characterization
- Polymorphic forms of compounds structurally similar to the target compound have been characterized using various spectroscopic and diffractometric techniques, underlining the importance of these methods in analyzing complex organic molecules (Vogt et al., 2013).
Synthetic Applications
- The chemical framework of ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate provides a basis for synthesizing various derivatives. For instance, studies on the synthesis of N-substituted derivatives of related indole compounds have been reported, demonstrating the compound's versatility in organic synthesis (Maklakov et al., 2002).
Pharmacological Interests
- Some related compounds have been studied for their biological activities, such as antimicrobial properties, although it's important to note that information on drug use, dosage, and side effects are excluded as per the request (Muralikrishna et al., 2014).
Future Directions
Indole derivatives, such as ethyl 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate, have been a subject of interest due to their significant role in natural products and drugs . Future research could focus on exploring the synthesis methods, biological activities, and potential applications of this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could have a range of molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-(5-amino-3,3-difluoro-2-oxoindol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c1-2-19-10(17)6-16-9-4-3-7(15)5-8(9)12(13,14)11(16)18/h3-5H,2,6,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMFXQSIUHVKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)N)C(C1=O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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